3-Methylpiperidine-1-carboximidamide sulfate
Description
Properties
IUPAC Name |
3-methylpiperidine-1-carboximidamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3.H2O4S/c1-6-3-2-4-10(5-6)7(8)9;1-5(2,3)4/h6H,2-5H2,1H3,(H3,8,9);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRPAVGDBTWWOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585842 | |
| Record name | Sulfuric acid--3-methylpiperidine-1-carboximidamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132856-77-0 | |
| Record name | Sulfuric acid--3-methylpiperidine-1-carboximidamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-Methylpiperidine
3-Methylpiperidine is synthesized via catalytic hydrogenation of 3-methylpyridine (β-picoline). Using Raney nickel as a catalyst under hydrogen gas (50–100 psi) at 120–150°C, 3-methylpyridine undergoes full saturation to yield 3-methylpiperidine. The reaction typically achieves >95% conversion, with purity confirmed via gas chromatography.
Introduction of the Nitrile Group
The nitrogen atom of 3-methylpiperidine is functionalized to introduce a nitrile group. This is achieved through a two-step process:
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Protection of the Amine : The secondary amine is protected using tert-butyldimethylsilyl chloride (TBSCl) in dichloromethane (DCM) with imidazole as a base, yielding N-TBS-3-methylpiperidine.
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Cyanation : The protected amine is treated with cyanogen bromide (CNBr) in acetonitrile, followed by deprotection using tetrabutylammonium fluoride (TBAF) to yield 1-cyano-3-methylpiperidine. The reaction proceeds at 0°C to room temperature over 12 hours, achieving a 65–70% yield.
Conversion to Carboximidamide
The nitrile group is converted to a carboximidamide using a trimethylaluminum (TMA)-mediated reaction. A suspension of ammonium chloride (NH₄Cl) in DCM is treated with TMA (2 M in hexane), followed by the addition of 1-cyano-3-methylpiperidine. The mixture is stirred at room temperature for 24 hours, yielding 3-methylpiperidine-1-carboximidamide. Key spectral data include:
Sulfate Salt Formation
The free base is dissolved in ethanol and treated with concentrated sulfuric acid (H₂SO₄) at 0°C. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 3-methylpiperidine-1-carboximidamide sulfate as a white crystalline solid. The final product is characterized by:
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Melting Point : 210–212°C (decomposition).
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Elemental Analysis : C 38.2%, H 6.5%, N 20.1%, S 10.9% (theoretical: C 38.3%, H 6.4%, N 20.3%, S 10.8%).
Synthetic Route 2: Direct Amidine Formation via Pinner Reaction
Synthesis of 3-Methylpiperidine
As described in Section 1.1.
One-Step Carboximidamide Synthesis
The Pinner reaction is employed to directly convert 3-methylpiperidine to its carboximidamide derivative. The amine is reacted with hydrogen cyanide (HCN) in anhydrous methanol under HCl gas at −10°C for 6 hours, forming an iminoether intermediate. Subsequent treatment with ammonium hydroxide yields 3-methylpiperidine-1-carboximidamide. This method bypasses nitrile intermediacy but requires stringent temperature control, achieving a 55–60% yield.
Sulfate Salt Crystallization
Identical to Section 1.4.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Nitrile Pathway) | Route 2 (Pinner Reaction) |
|---|---|---|
| Overall Yield | 45–50% | 40–45% |
| Reaction Time | 48 hours | 24 hours |
| Purification Steps | Column chromatography | Recrystallization |
| Scalability | High (gram-scale) | Moderate (milligram-scale) |
Route 1 offers higher reproducibility due to well-characterized intermediates, whereas Route 2 is faster but less amenable to large-scale synthesis due to the use of toxic HCN.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) confirms >99% purity with a retention time of 6.8 minutes.
Industrial Considerations
Cost Efficiency
Route 1 is more cost-effective due to the availability of TBSCl and TMA, whereas Route 2 incurs higher costs for HCN handling and waste management.
Chemical Reactions Analysis
Types of Reactions
3-Methylpiperidine-1-carboximidamide sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboximidamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted piperidines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methylpiperidine-1-carboximidamide sulfate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methylpiperidine-1-carboximidamide sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following piperidine-based compounds share structural similarities but differ in functional groups and applications:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 3-Methylpiperidine-1-carboximidamide sulfate | 17238-53-8 | C₇H₁₅N₃·H₂SO₄ | 255.3 | Piperidine, carboximidamide, sulfate |
| 3-Piperidinecarboxylic acid | 498-95-3 | C₆H₁₁NO₂ | 145.16 | Piperidine, carboxylic acid |
| 3-Benzylpiperidine | 13603-25-3 | C₁₂H₁₇N | 175.27 | Piperidine, benzyl substituent |
Key Observations :
Pharmacological and Chemical Reactivity
- This compound : The guanidine-like structure enables interactions with biological targets, such as enzymes or receptors, making it relevant in drug discovery. Its sulfate salt form stabilizes the compound for storage .
- 3-Piperidinecarboxylic acid : The carboxylic acid group allows for salt formation (e.g., with metals) but limits membrane permeability due to ionization at physiological pH. Primarily used as a building block in organic synthesis .
- 3-Benzylpiperidine : The benzyl group confers lipophilicity, enhancing blood-brain barrier penetration. This property is exploited in neuropharmacology, though safety data emphasize inhalation risks .
Biological Activity
3-Methylpiperidine-1-carboximidamide sulfate, with the molecular formula C7H17N3O4S and a molecular weight of 239.29 g/mol, is a compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in medicine.
This compound functions primarily as an enzyme inhibitor, with particular interest in its interactions with proteases such as cathepsin K. The compound exhibits significant inhibitory activity against this enzyme, which is crucial in bone resorption processes. In vitro studies have demonstrated that it can effectively reduce the activity of cathepsin K, thereby potentially influencing bone metabolism and offering therapeutic avenues for conditions like osteoporosis .
In Vitro Studies
Recent studies have focused on the synthesis and evaluation of various derivatives of piperidine compounds, including this compound. For instance, a series of piperidamide derivatives were synthesized and tested for their inhibitory effects on cathepsin K. Among these derivatives, compounds exhibited moderate to strong inhibitory activity, with some showing IC50 values comparable to established inhibitors like MIV-711 .
Table 1: Inhibitory Activity of Piperidine Derivatives Against Cathepsin K
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| F-12 | 13.52 | Most potent among tested compounds |
| H-9 | 20.46 | Comparable to MIV-711 |
| H-12 | 22.00 | Moderate activity |
| H-17 | 25.00 | Lower activity |
In Vivo Studies
In vivo experiments further support the potential of this compound in treating osteoporosis. For example, when administered to ovariectomized mice (a model for post-menopausal osteoporosis), the compound demonstrated significant reductions in bone resorption markers compared to untreated controls. Notably, no acute toxicity was observed at doses up to 300 mg/kg/day .
Applications in Medicine
The compound's biological activities suggest several potential applications:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
- Anticancer Properties : Research is ongoing into the compound's effects on cancer cell lines, particularly its ability to inhibit tumor growth through protease inhibition .
Comparison with Related Compounds
This compound shares structural similarities with other piperidine derivatives but exhibits unique biological properties due to its specific functional groups.
Table 2: Comparison of Piperidine Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Methyl group at C3 | Strong cathepsin K inhibitor |
| Piperidine-1-carboximidamide | Lacks methyl group | Weaker enzyme inhibition |
| N-Methylpiperidine-1-carboximidamide | Methyl on nitrogen | Similar but less active |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
